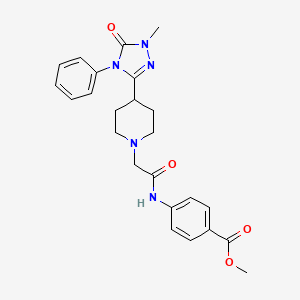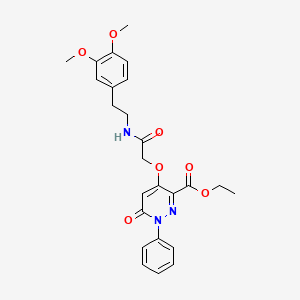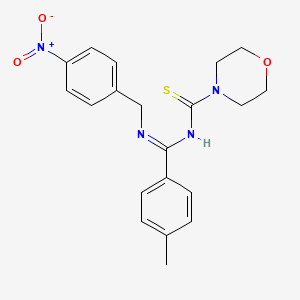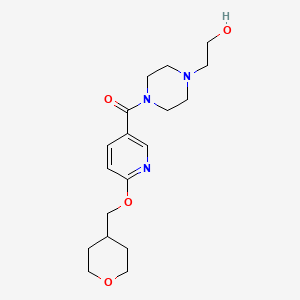![molecular formula C26H23N3O B2838697 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-97-0](/img/structure/B2838697.png)
8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinolines can be synthesized using several methods such as the Skraup reaction, Doebner-Miller reaction, and the Friedländer synthesis . The choice of method depends on the specific quinoline compound being synthesized.Molecular Structure Analysis
Quinoline is a bicyclic compound made up of fused benzene and pyridine rings. This structure is reflected in the aromatic properties of the molecule .Chemical Reactions Analysis
Quinoline compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, oxidations, and complexation reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless to light yellow liquid with a boiling point of 237 °C and a melting point of -15 °C. It has a strong, unpleasant odor and is soluble in water and most organic solvents .Applications De Recherche Scientifique
Supramolecular Chemistry
One study explores the effects of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinoline derivatives. It was found that molecules of these compounds can be linked into complex structures through various hydrogen bonds, showcasing the potential of such molecules in constructing supramolecular assemblies with defined properties. This research highlights the significance of 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline derivatives in the development of novel supramolecular systems that can be tailored for specific applications (Portilla et al., 2005).
Optoelectronic Applications
Another area of application is in the development of optoelectronic devices. A study on the structural and optical properties of related 4H-pyrano[3, 2-c]quinoline derivatives thin films indicates their potential use in thin-film technologies. These compounds exhibit desirable optical properties when deposited as thin films, suggesting their applicability in the fabrication of photodiodes and other optoelectronic devices. Such materials can significantly contribute to advancements in electronic and photovoltaic technologies by enhancing the performance and efficiency of these devices (Zeyada et al., 2016).
Pharmaceutical Research
In the pharmaceutical realm, derivatives of 8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been investigated for their antimicrobial properties. A study synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents showcases the therapeutic potential of such compounds. The structural diversity and biological activity observed in these derivatives indicate their potential as a basis for the development of new antimicrobial drugs, which could address the growing concern of antibiotic resistance (Holla et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-ethoxy-1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-18-10-8-9-13-24(18)29-26-21-16-20(30-4-2)14-15-23(21)27-17-22(26)25(28-29)19-11-6-5-7-12-19/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDUGMHHBLDHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)
![1-(4-Chlorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2838617.png)
![(Z)-2-Cyano-N-[2-(3,4-diethoxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2838618.png)


![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)
![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)
![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate](/img/structure/B2838629.png)


